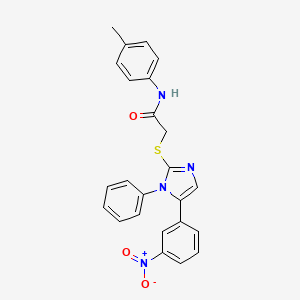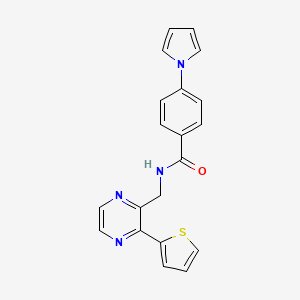![molecular formula C22H20BrN3O4S2 B2683324 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 362501-38-0](/img/structure/B2683324.png)
2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one . It has a molecular weight of 339.23 and a molecular formula of C12H7BrN2OS2 .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .
Molecular Structure Analysis
The molecular structure of the compound includes a thieno[2,3-d]pyrimidin-4(3H)-one core, which is a common structure in various bioactive molecules .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 339.23 and a molecular formula of C12H7BrN2OS2 . Other physical and chemical properties specific to this compound are not mentioned in the available literature .
Applications De Recherche Scientifique
Anticonvulsant Agents : One study focuses on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which are explored as potential anticonvulsants. These compounds, including the one with the 4-bromophenyl substituent, have shown moderate anticonvulsant activity in a pentylenetetrazole-induced seizures model in rats (Severina et al., 2020).
Oxidative Radical Cyclization : Another study involves the use of Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to the formation of complex compounds like erythrinanes (Chikaoka et al., 2003).
Dual Enzyme Inhibitors : Research has been conducted on compounds like thieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, key enzymes in DNA synthesis. These compounds, including those with 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffolds, demonstrate significant inhibitory activity (Gangjee et al., 2008).
Central Nervous System Depressant Activity : A study on 2-chloromethyl 3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones and derivatives shows marked sedative actions, indicating their potential application as central nervous system depressants (Manjunath et al., 1997).
Antimicrobial Properties : Synthesized compounds like Schiff bases and Thiazolidinone derivatives from p-bromo-m-cresol have shown notable antibacterial and antifungal activities, indicating their potential application in treating microbial infections (Fuloria et al., 2014).
Antitumor Activity : Research on 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives shows potent anticancer activity on various human cancer cell lines. This suggests their potential application in cancer treatment (Hafez & El-Gazzar, 2017).
Synthesis of Complex Compounds : Studies involve the synthesis of complex structures like pyrimidinones, oxazinones, and their derivatives using starting materials like citrazinic acid. These compounds display good antibacterial and antifungal activities (Hossan et al., 2012).
Imaging with PET : The compound has been used in the synthesis of radioligands for imaging with positron emission tomography (PET), an important tool in medical diagnostics (Dollé et al., 2008).
Antimicrobial Activity and Quantum Calculations : Research includes the synthesis and evaluation of the antimicrobial activity of novel sulphonamide derivatives, with a focus on the correlation between experimental results and theoretical calculations (Fahim & Ismael, 2019).
Cytotoxic Activity Against Cancer Cell Lines : A study reports the synthesis and testing of novel compounds derived from indibulin and combretastatin scaffolds for cytotoxic activity against breast cancer cell lines, showing promising results (Moghadam & Amini, 2018).
Propriétés
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O4S2/c1-29-15-7-8-16(18(11-15)30-2)24-19(27)12-32-22-25-17-9-10-31-20(17)21(28)26(22)14-5-3-13(23)4-6-14/h3-8,11H,9-10,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDBYXIYRPCGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl (2-{1-[3-(methylthio)phenyl]-5-oxopyrrolidin-3-yl}-1H-benzimidazol-1-yl)acetate](/img/structure/B2683241.png)
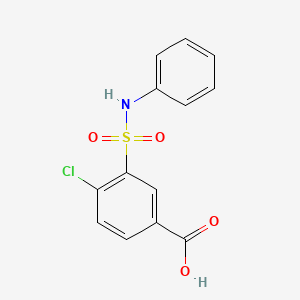
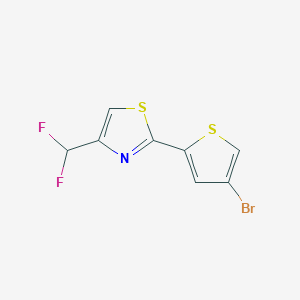
![5-chloro-2-methoxy-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2683248.png)
![2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2683249.png)
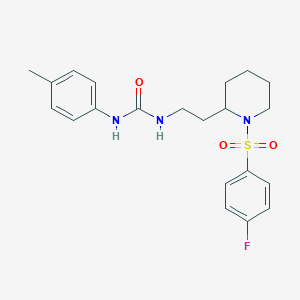
![N-(2-carbamoylphenyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2683255.png)
![Tert-butyl 4-[methyl-[2-(trifluoromethyl)pyridin-4-yl]amino]piperidine-1-carboxylate](/img/structure/B2683256.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2683257.png)
![N'-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B2683259.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,5-dimethylanilino)prop-2-en-1-one](/img/structure/B2683262.png)
